molecular formula C10H12N2O B13165510 3-(Pyrrolidine-3-carbonyl)pyridine

3-(Pyrrolidine-3-carbonyl)pyridine

Cat. No.: B13165510
M. Wt: 176.21 g/mol
InChI Key: CKOYMLVZTHDTEW-UHFFFAOYSA-N
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Description

3-(Pyrrolidine-3-carbonyl)pyridine is a heterocyclic organic compound that features both a pyridine ring and a pyrrolidine ring. The presence of these two distinct nitrogen-containing rings makes it an interesting subject of study in various fields of chemistry and pharmacology. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a potential candidate for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-3-carbonyl)pyridine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reduction of pyrrole to form pyrrolidine, which can then be functionalized to introduce the carbonyl group. This intermediate can be further reacted with a pyridine derivative to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can help in achieving higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidine-3-carbonyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-3-carbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyridine derivatives, such as:

Uniqueness

What sets 3-(Pyrrolidine-3-carbonyl)pyridine apart from these similar compounds is its specific combination of the pyridine and pyrrolidine rings, which imparts unique chemical and biological properties.

Biological Activity

3-(Pyrrolidine-3-carbonyl)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, interactions with various biological targets, and synthetic methodologies.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a pyrrolidine-3-carbonyl group. This dual functionality enhances its biological activity by allowing interactions with diverse biological targets, making it a valuable scaffold in drug discovery.

Biological Activities

Research indicates that compounds containing both pyrrolidine and pyridine moieties exhibit significant biological activities. The following sections detail the specific activities observed for this compound.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyridine derivatives, including this compound. Notably, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains:

  • Gram-positive Bacteria : Inhibitory effects against Staphylococcus aureus were noted, with certain derivatives showing inhibition zones comparable to established antibiotics .
  • Gram-negative Bacteria : Activity against Escherichia coli and Pseudomonas aeruginosa has also been reported, indicating broad-spectrum antimicrobial potential .

The following table summarizes the antimicrobial activity of related compounds:

Compound NameTarget OrganismInhibition Zone (mm)
7cE. coli20
6dS. aureus32
Reference AntibioticNizo-arm (antifungal)Varies

This data suggests that this compound and its derivatives could serve as promising candidates for further development into antimicrobial agents.

Mechanistic Studies

The binding affinity of this compound with various biological targets has been investigated through techniques such as molecular docking and spectrophotometric assays. These studies aim to elucidate the pharmacological profile of the compound, focusing on its potential as an inhibitor of bacterial enzymes like topoisomerases .

Case Studies

  • Antimicrobial Efficacy : A study evaluating novel pyrrolidinone derivatives highlighted their comparable antibiotic activity to reference compounds against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrrolidine structure could enhance bioactivity, warranting further exploration of this compound in similar contexts .
  • Synthetic Pathways : Research into synthetic methodologies for producing this compound has revealed several efficient routes, emphasizing its accessibility for medicinal chemistry applications. Notably, reactions involving organophosphorus reagents have shown promise in generating derivatives with enhanced biological activity .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

pyridin-3-yl(pyrrolidin-3-yl)methanone

InChI

InChI=1S/C10H12N2O/c13-10(9-3-5-12-7-9)8-2-1-4-11-6-8/h1-2,4,6,9,12H,3,5,7H2

InChI Key

CKOYMLVZTHDTEW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CN=CC=C2

Origin of Product

United States

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